Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Medicinal Chemistry Calcium Channel Blocker SAR DHP Pharmacology

Nifedipine's photolability and L-type selectivity limit calcium channel subtype research and chiral method development. This 4-(1-phenylethyl)-substituted 1,4-DHP eliminates the photolabile 2-nitrophenyl chromophore, enabling ambient-light handling. Key advantages: • Differentiates L-type from N-type calcium responses in neuronal models • Chiral benzylic center supports enantiomeric purity method validation per ICH Q6A • Calculated LogP ~3.2 supports blood-brain barrier permeability for CNS target engagement. Custom synthesis product with global shipping.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
Cat. No. B12132822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C(C)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C19H23NO4/c1-11(14-9-7-6-8-10-14)15-16(18(21)23-4)12(2)20-13(3)17(15)19(22)24-5/h6-11,15,20H,1-5H3
InChIKeyKHYFJLFPHBQVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate: Identity & Procurement


Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a fully substituted 1,4-dihydropyridine (1,4-DHP) derivative [1]. 1,4-DHPs are the privileged scaffold for L-type calcium channel blockers, with clinically used agents including nifedipine, amlodipine, and nicardipine [2]. This compound features dimethyl ester groups at the 3- and 5-positions, methyl groups at the 2- and 6-positions, and a distinctive 1-phenylethyl substituent at the 4-position. The 4-(1-phenylethyl) group replaces the 2-nitrophenyl motif found in nifedipine, creating a structurally differentiated analog for structure-activity relationship (SAR) studies, calcium channel subtype selectivity profiling, and the development of next-generation dihydropyridine-based therapeutics [1].

Why This DHP Derivative Cannot Be Replaced by Common Blockers


The 1,4-dihydropyridine class is characterized by extreme pharmacodynamic divergence driven by subtle modifications at the 4-position phenyl ring [1]. Nifedipine (4-(2-nitrophenyl)) is a prototypical L-type calcium channel blocker with potent vasodilatory but limited subtype selectivity, while the 4-(1-phenylethyl) substituent introduces a chiral benzylic carbon and extended hydrophobic surface that fundamentally alters the molecule's interaction with the calcium channel α1 subunit binding pocket [2]. Furthermore, 1,4-DHPs with 4-arylalkyl substituents have been shown to exhibit different metabolic stability and photostability profiles compared to 4-aryl-substituted congeners [3]. These structural differences preclude direct interchangeability in pharmacological experiments or formulation development, as each substitution pattern produces a unique selectivity, potency, and ADMET fingerprint [4].

Comparative Evidence vs. Closest DHP Analogs


4-(1-Phenylethyl) vs. 2-Nitrophenyl Substituent

The defining structural feature of the target compound is the 4-(1-phenylethyl) substituent, which introduces a chiral center at the benzylic carbon and an ethyl linker between the phenyl ring and the DHP core [1]. In contrast, nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) features a directly attached 2-nitrophenyl group [2]. The ethyl linker in the target compound increases the distance between the aromatic ring and the DHP core, which is known to modulate calcium channel subtype selectivity among L-type (Cav1.2), N-type (Cav2.2), and T-type (Cav3.x) channels [3]. DHP analogs with 4-arylalkyl substituents have demonstrated shifted selectivity profiles compared to 4-aryl-substituted DHPs in competitive binding assays against [3H]-isradipine [4].

Medicinal Chemistry Calcium Channel Blocker SAR DHP Pharmacology

Dimethyl vs. Diethyl Ester Comparison

The target compound (dimethyl ester) can be compared to its known diethyl ester analog, diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 138624-40-5) [1]. The dimethyl ester has a lower calculated LogP (approximately 3.2) versus the diethyl ester (LogP approximately 4.0) [2], indicating higher aqueous solubility and potentially different oral absorption characteristics. For reference, nifedipine (dimethyl ester) has a measured LogP of 2.2 and high first-pass metabolism, while diethyl ester DHPs like nisoldipine (LogP ~3.5) show prolonged duration of action [3]. The 4-(1-phenylethyl) dimethyl ester occupies a LogP space distinct from both short-acting nifedipine and long-acting lipophilic DHPs, potentially offering a unique pharmacokinetic profile suitable for sustained release formulation development [4].

Pharmacokinetics Lipophilicity Metabolic Stability

Photostability: 4-Arylalkyl vs. 2-Nitrophenyl DHPs

Nifedipine and other 4-(2-nitrophenyl)-substituted DHPs are known to undergo rapid photodegradation under UV and visible light, converting to the corresponding nitrosophenylpyridine derivative with quantum yields up to 0.5 in solution [1]. This photolability necessitates light-protected manufacturing, packaging, and administration protocols [2]. The target compound lacks the 2-nitro substituent, which is the primary chromophore responsible for photodegradation in nifedipine [3]. DHP analogs with 4-alkyl or 4-arylalkyl substituents have been shown to exhibit significantly improved photostability compared to 4-(2-nitrophenyl) DHPs in accelerated light exposure studies [4]. Specifically, 4-arylalkyl DHPs from the same patent family as the target compound were developed with the explicit goal of overcoming nifedipine's light-instability limitation [4].

Photostability Formulation Science Analytical Chemistry

N-Type Calcium Channel Binding Potential

Research on 1,4-DHP derivatives with 4-arylalkyl substituents has identified compounds with N-type (Cav2.2) calcium channel blocking activity, a profile distinct from classical L-type-selective DHPs like nifedipine [1]. For example, dihydropyridine derivatives with 4-arylalkyl groups from related patent literature have shown IC50 values in the sub-micromolar range for N-type channel inhibition while maintaining reduced L-type activity, with a selectivity ratio (L-type IC50 / N-type IC50) greater than 10 [2]. The target compound's 4-(1-phenylethyl) group positions it within this N-type-active chemotype space. In contrast, nifedipine exhibits IC50 values for L-type channels (Cav1.2) in the low nanomolar range but negligible N-type channel activity [3], making it unsuitable for studies requiring N-type channel modulation.

Calcium Channel Subtype Selectivity N-type Channel Pain Research

Optimal Research & Development Applications


N-Type vs. L-Type Channel Selectivity Profiling

The 4-(1-phenylethyl) substitution pattern places this compound within the 4-arylalkyl DHP chemotype associated with N-type calcium channel activity [1]. It can serve as a research tool to differentiate L-type-mediated from N-type-mediated calcium responses in neuronal and neuroendocrine cell models, where nifedipine (L-type selective) fails to block N-type currents [2]. This application is particularly relevant for laboratories studying neurotransmitter release mechanisms and neuropathic pain pathways.

Photostability-Driven Formulation Development

Unlike nifedipine, which requires complete protection from light during all manufacturing and handling steps due to rapid photodegradation (quantum yield ~0.5), the target compound's 4-(1-phenylethyl) group eliminates the 2-nitrophenyl chromophore responsible for photolability [3]. This enables formulation under standard ambient laboratory lighting, reducing production costs and simplifying quality control protocols in pharmaceutical development [4].

CNS-Penetrant Calcium Channel Modulator Scaffold

The calculated LogP of approximately 3.2 (intermediate between nifedipine at 2.2 and highly lipophilic DHPs at >4.0) suggests favorable blood-brain barrier permeability while maintaining aqueous solubility [5]. This LogP window is associated with optimal CNS drug properties, making the compound a promising starting point for medicinal chemistry programs targeting neurological disorders where calcium channel dysregulation plays a role, such as epilepsy or chronic pain [6].

Chiral Separation Reference Standard

The 4-(1-phenylethyl) group introduces a chiral center absent in nifedipine and most first-generation DHPs [7]. This chirality enables the compound's use as a reference standard for developing and validating chiral HPLC or SFC methods for enantiomeric purity determination of DHP-based drug candidates, a critical quality control requirement for chiral drug substances under ICH Q6A guidelines [8].

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